
O4-Acetyl-O6-demethylsalutaridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
O4-Acetyl-O6-demethylsalutaridine is a biochemical compound with the molecular formula C20H21NO5 and a molecular weight of 355.38 g/mol . It is primarily used in proteomics research and is not intended for diagnostic or therapeutic use . This compound is an intermediate in the synthesis of salutaridine, which is one of the biosynthetic precursors of morphine .
Vorbereitungsmethoden
The synthesis of O4-Acetyl-O6-demethylsalutaridine involves several steps. The starting material is typically salutaridine, which undergoes acetylation and demethylation reactions to produce the final compound. The specific reaction conditions and reagents used in these steps are proprietary and may vary depending on the manufacturer . Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimized conditions for large-scale production.
Analyse Chemischer Reaktionen
O4-Acetyl-O6-demethylsalutaridine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one functional group with another. Common reagents for substitution reactions include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
O4-Acetyl-O6-demethylsalutaridine has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of other complex molecules, such as salutaridine and morphine.
Biology: It is used in studies related to the biosynthesis of alkaloids and other natural products.
Medicine: While not used therapeutically, it is valuable in research focused on developing new analgesics and other pharmaceuticals.
Industry: It is used in the production of reference standards and as a biochemical tool in various industrial applications
Wirkmechanismus
The mechanism of action of O4-Acetyl-O6-demethylsalutaridine involves its role as an intermediate in the biosynthesis of salutaridine and morphine. It interacts with specific enzymes and molecular targets involved in these biosynthetic pathways. The exact molecular targets and pathways are complex and involve multiple steps, including acetylation and demethylation reactions .
Vergleich Mit ähnlichen Verbindungen
O4-Acetyl-O6-demethylsalutaridine is unique due to its specific structure and role in the biosynthesis of salutaridine and morphine. Similar compounds include:
Salutaridine: A direct precursor in the biosynthesis of morphine.
Morphine: A principal alkaloid of opium and a widely used analgesic.
Codeine: Another alkaloid derived from morphine, used as a pain reliever and cough suppressant.
These compounds share similar biosynthetic pathways but differ in their specific structures and pharmacological properties .
Eigenschaften
Molekularformel |
C20H21NO5 |
|---|---|
Molekulargewicht |
355.4 g/mol |
IUPAC-Name |
[(1S,9R)-13-hydroxy-4-methoxy-17-methyl-12-oxo-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5,10,13-pentaen-3-yl] acetate |
InChI |
InChI=1S/C20H21NO5/c1-11(22)26-19-17(25-3)5-4-12-8-14-13-9-15(23)16(24)10-20(13,18(12)19)6-7-21(14)2/h4-5,9-10,14,24H,6-8H2,1-3H3/t14-,20+/m1/s1 |
InChI-Schlüssel |
NZQFJEVWAWLXDI-VLIAUNLRSA-N |
Isomerische SMILES |
CC(=O)OC1=C(C=CC2=C1[C@]34CCN([C@H](C2)C3=CC(=O)C(=C4)O)C)OC |
Kanonische SMILES |
CC(=O)OC1=C(C=CC2=C1C34CCN(C(C2)C3=CC(=O)C(=C4)O)C)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


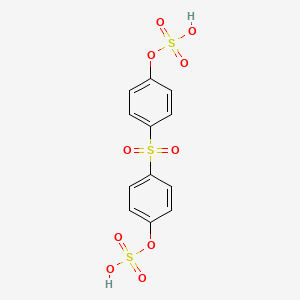
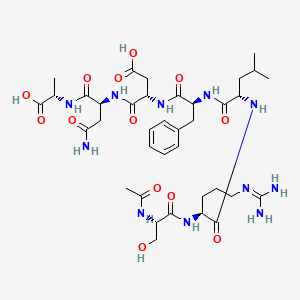
![N-[(3R,6S,9S,11R,15S,18S,20R,21S,24S,25S,26S)-3-[(1R)-3-amino-1-hydroxypropyl]-21-(aminomethylamino)-6-[(1S,2S)-1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,25-trihydroxy-15-[(1R)-1-hydroxyethyl]-2,26-dimethyl-5,8,14,17,23-pentaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]-10,12-dimethyltetradecanamide](/img/structure/B13409220.png)
![Glycine, N-ethyl-N-[(tridecafluorohexyl)sulfonyl]-, ethyl ester](/img/structure/B13409225.png)
![(2S,3S)-2,3-Bis[(4-methylbenzoyl)oxy]-butanedioic Acid with (1R)-1-(3-Aminopropyl)-1-(4-fluorophenyl)-1,3-dihydro-5-isobenzofurancarbonitrile (Mixture)](/img/structure/B13409229.png)

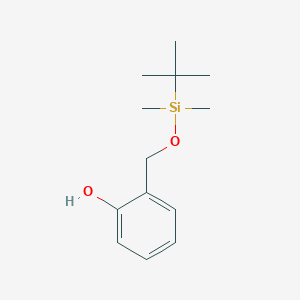
![N-[5-(1,3-Dioxolan-2-yl)-4-(4-fluorophenyl)-6-(1-methylethyl)-2-pyrimidinyl]-N-methylmethanesulfonamide](/img/structure/B13409239.png)

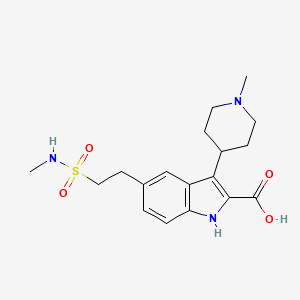
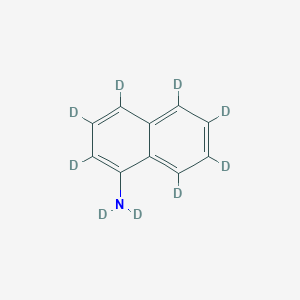
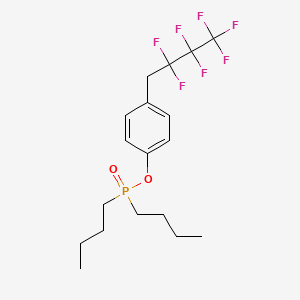

![1-fluoro-4-[4-(4-propylphenyl)phenyl]benzene](/img/structure/B13409275.png)
